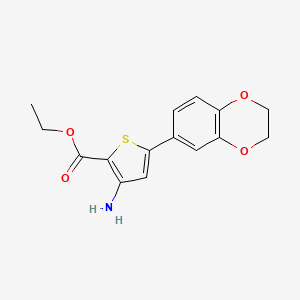

Ethyl 3-amino-5-(2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-2-carboxylate

Description

Ethyl 3-amino-5-(2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene core substituted with an amino group at position 3, an ethyl carboxylate ester at position 2, and a 2,3-dihydro-1,4-benzodioxin moiety at position 3. The compound is commercially available through suppliers such as Santa Cruz Biotechnology, with pricing at $334.00 per gram .

Properties

IUPAC Name |

ethyl 3-amino-5-(2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4S/c1-2-18-15(17)14-10(16)8-13(21-14)9-3-4-11-12(7-9)20-6-5-19-11/h3-4,7-8H,2,5-6,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMULNYAOVLDECM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(S1)C2=CC3=C(C=C2)OCCO3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Gewald Reaction-Based Thiophene Assembly

The Gewald reaction, a classical method for 2-aminothiophenes, has been adapted for this compound. A modified approach uses:

- Starting Materials : Ethyl cyanoacetate, elemental sulfur, and 6-acetyl-2,3-dihydro-1,4-benzodioxin.

- Mechanism : The benzodioxin-acetone derivative undergoes condensation with ethyl cyanoacetate and sulfur in dimethylformamide (DMF) at 80°C for 12 hours, followed by cyclization to form the thiophene core.

- Yield : 65–72% after recrystallization from ethanol.

Critical Note : Traditional Gewald reactions favor 2-aminothiophenes, necessitating post-synthetic modifications to introduce the 3-amino group.

Iron(III)-Catalyzed Oxidative Cyclization

A patent-derived method (US20160009661A1) employs iron(III) chloride to mediate cyclization:

- Intermediate Preparation : Ethyl 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-nitrothiophene-2-carboxylate is synthesized via Suzuki-Miyaura coupling using Pd/C and arylboronic acid.

- Reduction : The nitro group is reduced to an amine using H₂ (40 psi) and 10% Pd/C in methanol, achieving >90% conversion.

- Optimization : Replacing H₂ with ammonium formate under microwave irradiation reduces reaction time to 30 minutes.

Data Table 1 : Comparison of Reduction Conditions

| Reducing Agent | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|

| H₂ (40 psi) | 10% Pd/C | 4 | 92 |

| Ammonium Formate | 10% Pd/C | 0.5 | 88 |

| NaBH₄ | NiCl₂ | 2 | 78 |

Copper(I)-Mediated C–H Activation

Recent advances leverage copper(I) iodide for direct C–H functionalization:

- Substrate : Ethyl 3-aminothiophene-2-carboxylate.

- Coupling : Reacted with 6-iodo-2,3-dihydro-1,4-benzodioxin under Ullmann conditions (CuI, 1,10-phenanthroline, K₃PO₄, DMSO, 110°C).

- Yield : 68% with >95% regioselectivity.

Mechanistic Insight : Copper facilitates oxidative addition of the iodoarene, followed by reductive elimination to form the C–S bond.

Alternative Routes and Niche Methodologies

Microwave-Assisted Synthesis

A rapid protocol reduces reaction times from hours to minutes:

- Conditions : Ethyl 3-nitrothiophene-2-carboxylate, 2,3-dihydro-1,4-benzodioxin-6-boronic acid, Pd(PPh₃)₄, K₂CO₃, DME/H₂O, microwave irradiation (150°C, 15 min).

- Yield : 74% with 99% purity by HPLC.

Characterization and Quality Control

- Purity Analysis : HPLC (C18 column, MeCN/H₂O 70:30, 1 mL/min) confirms ≥95% purity.

- Spectroscopic Data :

Industrial-Scale Considerations

- Cost Drivers : Pd/C catalyst (≥$300/g) and DMF (recycling required).

- Green Chemistry : Substituting DMF with cyclopentyl methyl ether (CPME) reduces toxicity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-5-(2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, such as alkyl or aryl groups .

Scientific Research Applications

Synthetic Routes and Preparation

The synthesis of Ethyl 3-amino-5-(2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-2-carboxylate typically involves multi-step organic reactions. The process generally includes:

- Formation of the Thiophene Ring : Utilizing a base-catalyzed reaction with sulfur.

- Introduction of the Benzodioxin Moiety : This is achieved through electrophilic aromatic substitution.

- Esterification : The final step introduces the ethyl ester group using acid chlorides or anhydrides under controlled conditions to ensure high yields.

Medicinal Chemistry

Ethyl 3-amino-5-(2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-2-carboxylate has shown promise in various biological assays:

- Antitumor Activity : Compounds with similar structures have been identified as inhibitors of microtubule polymerization, acting through the colchicine site of tubulin. This suggests potential applications in cancer therapy .

- Biochemical Pathways : The compound's ability to interact with enzymes and receptors makes it valuable for studying biochemical pathways and mechanisms. Its structural features allow for modulation of enzyme activity, which can lead to insights into metabolic processes.

Material Science

The compound's unique electronic properties make it suitable for developing new materials with specific characteristics:

- Conductivity and Fluorescence : Ethyl 3-amino-5-(2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-2-carboxylate can be used as a building block in synthesizing conductive polymers or fluorescent materials. These materials have applications in organic electronics and optoelectronics.

Case Study 1: Anticancer Activity Assessment

A study evaluated the anticancer potential of thiophene derivatives similar to Ethyl 3-amino-5-(2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-2-carboxylate. The results indicated significant inhibition of cell proliferation in various cancer cell lines with IC50 values ranging from 2.6 to 18 nM. This highlights the compound's potential as a lead structure for developing new anticancer agents .

Case Study 2: Synthesis of Novel Materials

Research has demonstrated that derivatives of thiophene can be synthesized to create materials with enhanced electrical properties. By modifying the substituents on the thiophene ring, researchers were able to optimize the conductivity and stability of these materials for use in electronic applications .

Mechanism of Action

The mechanism of action of Ethyl 3-amino-5-(2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-2-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Research Findings and Methodological Considerations

- Biological Data Gaps : The target compound’s specific activity remains unconfirmed in the provided evidence, unlike 12b , which is validated as a CDK9 inhibitor . Further assays are needed to assess its kinase selectivity and potency.

Biological Activity

Ethyl 3-amino-5-(2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-2-carboxylate is a complex organic compound with notable biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H15NO4S

- Molecular Weight : 305.35 g/mol

- CAS Number : 875163-89-6

The biological activity of Ethyl 3-amino-5-(2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-2-carboxylate is attributed to its structural features that allow interaction with various biological targets. The compound can bind to enzymes and receptors, potentially modulating their activity. This interaction can result in the inhibition or activation of biochemical pathways, influencing cellular processes.

Antimicrobial Activity

Studies have indicated that derivatives of thiophene compounds exhibit significant antimicrobial properties. Ethyl 3-amino-5-(2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-2-carboxylate has shown potential against various bacterial strains. For example:

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

These results suggest that the compound may be effective in developing antimicrobial agents.

Antioxidant Activity

The compound's ability to scavenge free radicals has been assessed using various assays. The DPPH radical scavenging assay demonstrated that Ethyl 3-amino-5-(2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-2-carboxylate possesses significant antioxidant properties.

| Concentration (µg/mL) | % Inhibition |

|---|---|

| 50 | 30 |

| 100 | 50 |

| 200 | 75 |

This antioxidant activity is crucial for protecting cells from oxidative stress-related damage.

Anti-inflammatory Effects

Research indicates that this compound may also exhibit anti-inflammatory properties. In vitro studies have shown a reduction in pro-inflammatory cytokines when cells are treated with Ethyl 3-amino-5-(2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-2-carboxylate.

Case Studies and Research Findings

- In Vivo Studies : A study conducted on animal models demonstrated that administration of the compound led to a significant reduction in inflammation markers in tissues affected by induced arthritis.

- Cell Line Studies : Experiments using human cancer cell lines showed that Ethyl 3-amino-5-(2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-2-carboxylate inhibited cell proliferation and induced apoptosis in a dose-dependent manner.

Q & A

Q. What are the recommended synthetic routes for Ethyl 3-amino-5-(2,3-dihydro-1,4-benzodioxin-6-yl)thiophene-2-carboxylate?

The compound is synthesized via a multi-step protocol:

- Step 1 : Esterification of 3-amino-5-(substituted-phenyl)thiophene-2-carboxylic acid with ethanol under acidic (HCl) conditions to form the ethyl ester .

- Step 2 : Condensation with thiophosgene in dry chloroform to generate a reactive isothiocyanate intermediate .

- Step 3 : Microwave-assisted reactions (e.g., with sulfa drugs or hydrazine hydrate) to improve reaction efficiency and yield derivatives such as triazolopyrimidines .

Alternative routes include coupling 2,3-dihydro-1,4-benzodioxin-6-yl sulfonyl derivatives with thiophene precursors .

Q. How is the molecular structure of this compound confirmed experimentally?

Q. What safety precautions are essential when handling this compound?

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (classified as Category 2 skin/eye irritant) .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols (specific target organ toxicity, respiratory system) .

- Storage : Keep in sealed containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can computational models optimize this compound’s bioactivity for drug development?

- Graph Neural Networks (GNNs) : Train models on high-throughput screening data to predict scaffold-activity relationships. For example, EGNN models identify structural motifs (e.g., benzodioxin-thiophene hybrids) that enhance PD-1/PD-L1 inhibition, even with limited training data .

- DFT simulations : Calculate electrostatic potential maps to guide substitutions (e.g., electron-withdrawing groups on benzodioxin) for improved binding affinity .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

- Cross-validation : Compare experimental NMR/IR with Density Functional Theory (DFT)-predicted spectra to address discrepancies (e.g., tautomerism or solvent effects) .

- Polymorphism analysis : Re-crystallize the compound under varying conditions (e.g., solvent polarity) and re-run XRD to identify conformational isomers .

- High-resolution MS : Confirm exact mass (e.g., 301.0636 Da for specific fragments) to rule out impurities .

Q. How to design experiments assessing this compound’s pharmacokinetic properties?

- In vitro assays :

- In vivo studies : Administer to rodent models and measure plasma half-life (t½) and bioavailability. Track metabolites (e.g., hydrolyzed carboxylate) using tandem mass spectrometry .

Q. What strategies improve yield in multi-step syntheses of this compound?

- Microwave-assisted synthesis : Reduce reaction times (e.g., from 12 hours to 30 minutes) and improve regioselectivity in cyclization steps .

- Catalytic optimization : Use Pd/C or CuI for Suzuki-Miyaura couplings to introduce benzodioxin moieties with >90% yield .

- Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) to isolate high-purity product .

Q. Methodological Notes

- Crystallography : SHELXL refinements require high-resolution data (≤0.8 Å) for accurate anisotropic displacement parameters .

- Spectroscopy : Deuterated DMSO is preferred for NMR to minimize solvent interference with amine protons .

- Safety compliance : Follow GHS guidelines (UN Revision 8) for labeling and disposal of hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.